Cas no 77-22-5 (Cyclopentanecarboxylicacid, 1-phenyl-, 2-(diethylamino)ethyl ester)

77-22-5 structure
Nom du produit:Cyclopentanecarboxylicacid, 1-phenyl-, 2-(diethylamino)ethyl ester
Cyclopentanecarboxylicacid, 1-phenyl-, 2-(diethylamino)ethyl ester Propriétés chimiques et physiques
Nom et identifiant
-
- Cyclopentanecarboxylicacid, 1-phenyl-, 2-(diethylamino)ethyl ester
- 2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate
- 1-Phenyl-cyclopentan-1-carbonsaeure-<2-diethylamino-ethylester>
- 1-Phenyl-cyclopentan-carbonsaeure-(1)-<2-diethylamino-ethylester>
- 1-phenyl-cyclopentanecarboxylic acid-(2-diethylamino-ethyl ester)
- Caramifenio [INN-Spanish]
- Caramiphen
- Caramiphene [INN-French]
- Caramiphenum [INN-Latin]
- EINECS 201-013-6
- Parpanil
- Pentaphen (pharmaceutical)
- 2-(Diethylamino)ethyl 1-phenylcyclopentanecarboxylate
- 1-phenyl-1-cyclopentanecarboxylic acid 2-(diethylamino)ethyl ester;hydrochloride
- diethylaminoethyl 1-phenylcyclopentane-1-carboxylate
- CYCLOPENTANECARBOXYLIC ACID, 1-PHENYL-, 2-(DIETHYLAMINO)ETHYL ESTER
- 2-(diethylamino)ethyl 1-phenylcyclopentanecarboxylate hydrochloride
- Q5037673
- DTXSID0022729
- 2-Diethylaminoethyl 1-phenylcyclopentancarboxylat
- CHEBI:135204
- MLS000532799
- 1-phenylcyclopentanecarboxylic acid 2-(diethylamino)ethyl ester;hydrochloride
- BDBM73402
- Caramifenio
- CARAMIPHEN [MI]
- PDSP1_000069
- Parpanit
- 1-Phenyl-cyclopentanecarboxylic acid 2-diethylamino-ethyl ester
- 1-Phenylcyclopentanecarboxylic acid 2-(diethylamino)ethyl ester
- 77-22-5
- EN300-23519761
- 1-(2-DIETHYLAMINOETHOXYCARBONYL)-1-PHENYLCYCLOPENTANE
- NCGC00167426-02
- AKOS001662910
- Pentoxyverine impurity B
- SMR000140237
- AB00088177-01
- Z252849348
- Caramiphenum
- 2-Diethylaminoethyl 1-phenylcyclopentane-1-carboxylate
- OFAIGZWCDGNZGT-UHFFFAOYSA-N
- CARAMIPHEN [WHO-DD]
- 97J7NP0XJY
- CHEMBL61946
- CARAMIPHEN [INN]
- cid_67173
- AB00088177-10
- 2-(Diethylamino)ethyl 1-phenylcyclopentanecarboxylate #
- 2-Dimethylaminoethyl 1-phenylcyclopentane-1-carboxylate
- Caramiphen [INN:BAN]
- PDSP2_000069
- UNII-97J7NP0XJY
- DB11504
- NS00002057
- BRN 2144901
- SCHEMBL181285
- CARAMIPHEN [VANDF]
- Caramiphene
- STK179630
- SBI-0653890.0001
- BRD-K59895502-001-01-9
- Caramiphen (free base)
-
- MDL: MFCD00063432
- Piscine à noyau: InChI=1S/C18H27NO2/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3
- La clé Inchi: OFAIGZWCDGNZGT-UHFFFAOYSA-N
- Sourire: CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2
Propriétés calculées
- Qualité précise: 289.20400
- Masse isotopique unique: 289.204179
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 8
- Complexité: 313
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Surface topologique des pôles: 29.5
- Le xlogp3: 3.9
Propriétés expérimentales
- Dense: 1.038
- Point d'ébullition: bp0.07 112-115°
- Point d'éclair: 124.8°C
- Indice de réfraction: 1.523
- Le PSA: 29.54000
- Le LogP: 3.38340
Cyclopentanecarboxylicacid, 1-phenyl-, 2-(diethylamino)ethyl ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000099 |
77-22-5 | ¥1588.45 | 2023-01-13 | ||||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000099-10mg |
Cyclopentanecarboxylicacid, 1-phenyl-, 2-(diethylamino)ethyl ester |
77-22-5 | 10mg |
¥1324.1 | 2025-01-16 | ||
Enamine | EN300-23519761-0.05g |
77-22-5 | 95% | 0.05g |
$353.0 | 2024-06-19 |
Cyclopentanecarboxylicacid, 1-phenyl-, 2-(diethylamino)ethyl ester Littérature connexe
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Mark D. Roydhouse,John C. Walton Chem. Commun. 2005 4453
-
2. Triazene drug metabolites. Part 6. The interaction of N-hydroxymethyl-triazenes with lanthanide-induced shift reagentsShee C. Cheng,Jim Iley J. Chem. Soc. Perkin Trans. 2 1987 1871
-
Aniruddha Dey,Soham Maity,Debabrata Maiti Chem. Commun. 2016 52 12398
-
4. 254. The microwave spectrum, structure, and nuclear quadrupole coupling coefficients of nitrosyl chlorideD. J. Millen,J. Pannell J. Chem. Soc. 1961 1322
-
5. Pyrolysis of tricyclic cyclobutane-fused sulfolanes as a route to cis-1,2-divinyl compounds and their Cope-derived productsR. Alan Aitken,J. I. G. Cadogan,Ian Gosney,Caroline M. HumphrieséBuchan,Leo M. McLaughlin,Stuart J. Wyse J. Chem. Soc. Perkin Trans. 1 1999 605
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